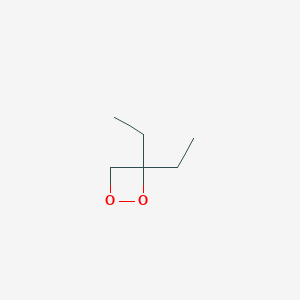

3,3-Diethyl-1,2-dioxetane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82430-97-5 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

3,3-diethyldioxetane |

InChI |

InChI=1S/C6H12O2/c1-3-6(4-2)5-7-8-6/h3-5H2,1-2H3 |

InChI Key |

UMBWPVBZMJNVRP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COO1)CC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3,3-diethyl-1,2-dioxetane from 3,3-diethyl-1-butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,3-diethyl-1,2-dioxetane from its corresponding olefin, 3,3-diethyl-1-butene, via a photosensitized [2+2] cycloaddition reaction with singlet oxygen. This document provides a comprehensive overview of the synthetic protocol, underlying reaction mechanisms, and relevant quantitative data for researchers in organic synthesis and drug development.

Introduction

1,2-Dioxetanes are four-membered cyclic peroxides that have garnered significant interest due to their unique chemiluminescent properties and their role as high-energy intermediates in various chemical and biological processes. The thermal decomposition of 1,2-dioxetanes proceeds via the cleavage of the oxygen-oxygen and carbon-carbon bonds, leading to the formation of two carbonyl fragments, often in an electronically excited state. This property makes them valuable as chemiluminescent probes and synthons in organic chemistry. The synthesis of substituted 1,2-dioxetanes is most commonly achieved through the [2+2] cycloaddition of singlet oxygen to an electron-rich olefin. This guide focuses on the synthesis of this compound, a dialkyl-substituted dioxetane, from 3,3-diethyl-1-butene.

Reaction Mechanism and Signaling Pathway

The formation of this compound from 3,3-diethyl-1-butene is a photosensitized oxidation reaction. The process involves the following key steps:

-

Excitation of a Photosensitizer: A photosensitizer (e.g., Rose Bengal or Methylene Blue) absorbs light and is promoted to an excited singlet state.

-

Intersystem Crossing: The excited singlet-state photosensitizer undergoes intersystem crossing to a more stable, longer-lived triplet state.

-

Energy Transfer to Molecular Oxygen: The triplet-state photosensitizer transfers its energy to ground-state molecular oxygen (a triplet, ³O₂), generating highly reactive singlet oxygen (¹O₂).

-

[2+2] Cycloaddition: The electrophilic singlet oxygen undergoes a concerted [2+2] cycloaddition reaction with the electron-rich double bond of 3,3-diethyl-1-butene to form the this compound ring.

Experimental Protocol

While a specific protocol for this compound is not extensively documented, the following general procedure for the photosensitized oxidation of a terminal alkene can be adapted.

Materials:

-

3,3-diethyl-1-butene

-

Photosensitizer (e.g., Rose Bengal or Methylene Blue)

-

Anhydrous solvent (e.g., dichloromethane, acetone, or methanol)

-

Dry oxygen gas

-

Light source (e.g., sodium lamp or tungsten-halogen lamp with appropriate filters)

-

Low-temperature reaction vessel

Procedure:

-

Reaction Setup: A solution of 3,3-diethyl-1-butene (1.0 equivalent) and a catalytic amount of the photosensitizer (typically 0.01-0.1 mol%) in a suitable anhydrous solvent is prepared in a low-temperature reaction vessel equipped with a gas inlet, a magnetic stirrer, and a cold finger or other cooling system.

-

Oxygenation: The solution is cooled to a low temperature (typically -78 °C to 0 °C) and saturated with a slow stream of dry oxygen gas. A continuous slow stream of oxygen is maintained throughout the reaction.

-

Irradiation: The cooled, oxygen-saturated solution is irradiated with a suitable light source. The choice of lamp and filters depends on the absorption spectrum of the photosensitizer. The reaction progress is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy by observing the disappearance of the olefinic protons of the starting material.

-

Workup: Upon completion, the light source is turned off, and the oxygen flow is stopped. The solvent is removed under reduced pressure at low temperature to avoid decomposition of the product.

-

Purification: The crude product is purified by low-temperature column chromatography on silica gel using a non-polar eluent system (e.g., a mixture of hexanes and diethyl ether).

Quantitative Data

Specific quantitative data for the synthesis of this compound is scarce in the literature. However, data from structurally similar 3,3-dialkyl-1,2-dioxetanes can provide valuable insights into expected yields and stability.

| Parameter | Value/Range | Notes |

| Yield | 20-70% | Highly dependent on the substrate, photosensitizer, and reaction conditions. Steric hindrance around the double bond can affect the efficiency of the cycloaddition. |

| Quantum Yield (ΦΔ) of Singlet Oxygen Formation | 0.5 - 0.8 | For common photosensitizers like Rose Bengal and Methylene Blue in various organic solvents. |

| Activation Energy for Thermolysis (Ea) | 23-28 kcal/mol | Typical range for 3,3-dialkyl-1,2-dioxetanes. The stability is influenced by the steric bulk of the alkyl substituents. |

| Half-life (t₁/₂) at 60°C | 10³ - 10⁵ s | Varies with the specific alkyl groups. Generally, bulkier substituents can lead to lower stability. |

Characterization

The synthesized this compound can be characterized by standard spectroscopic methods:

-

¹H NMR: The disappearance of the vinyl proton signals of the starting olefin and the appearance of new signals corresponding to the protons on the dioxetane ring.

-

¹³C NMR: The appearance of signals for the quaternary carbons of the dioxetane ring.

-

Infrared (IR) Spectroscopy: The absence of the C=C stretching vibration of the olefin.

-

Mass Spectrometry (MS): Determination of the molecular weight of the product.

Safety Considerations

1,2-Dioxetanes are energetic molecules and should be handled with care. They can decompose, sometimes violently, upon heating or exposure to certain catalysts. It is crucial to perform the synthesis and purification at low temperatures and to store the product in a cold, dark environment. Standard laboratory safety precautions, including the use of personal protective equipment, should be strictly followed.

Conclusion

The synthesis of this compound from 3,3-diethyl-1-butene via photosensitized oxidation is a feasible process that provides access to a valuable high-energy compound. While specific procedural details and quantitative data for this exact molecule are limited, a general understanding of the reaction mechanism and the data available for analogous compounds allow for the development of a robust synthetic strategy. This technical guide provides the necessary framework for researchers to successfully synthesize and study this and similar 1,2-dioxetanes for applications in chemiluminescence and as reactive intermediates in organic synthesis.

A Technical Guide to the Chemiluminescence of Alkyl-Substituted Dioxetanes

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the synthesis, stability, and chemiluminescent properties of alkyl-substituted 1,2-dioxetanes. These strained, four-membered ring peroxides are notable for their ability to decompose thermally, producing light with high efficiency. This guide details the underlying mechanisms, the profound influence of alkyl substitution on their behavior, and the experimental protocols necessary for their study and characterization.

The Mechanism of Dioxetane Chemiluminescence

The defining characteristic of 1,2-dioxetanes is their thermal lability, leading to a fascinating chemiluminescent decomposition. The process is initiated by the cleavage of the weak oxygen-oxygen (O-O) bond. This is generally understood to proceed through a two-step biradical mechanism.

First, the O-O bond undergoes homolysis to form a 1,4-biradical intermediate. This is typically the rate-determining step. Subsequently, the carbon-carbon (C-C) bond of this intermediate cleaves, resulting in the formation of two carbonyl compounds (ketones or aldehydes). Crucially, the energy released in this decomposition is sufficient to leave one of the carbonyl products in an electronically excited state. The return of this excited molecule to its ground state results in the emission of a photon, observed as chemiluminescence.[1][2] For simple alkyl-substituted dioxetanes, the formation of the triplet excited state is highly favored over the singlet excited state.[3]

Influence of Alkyl Substituents on Stability and Emission

The nature of the alkyl groups attached to the dioxetane ring carbons has a profound impact on the molecule's stability (i.e., its rate of decomposition) and its chemiluminescent efficiency.

Thermal Stability: The stability of a dioxetane is directly related to the activation energy (Ea) required for its decomposition. An increase in the steric bulk of the alkyl substituents generally leads to an increase in the activation energy and thus greater thermal stability.[1] For instance, replacing smaller alkyl groups like ethyl with bulkier groups like tert-butyl results in a slower decomposition rate at a given temperature. This steric hindrance likely destabilizes the transition state of the O-O bond cleavage. Dioxetanes substituted with bulky, rigid polycyclic groups, such as adamantylideneadamantane dioxetane, are exceptionally stable and can be stored for years.

Chemiexcitation Yields: Alkyl substitution also influences the quantum yield of chemiluminescence (ΦCL), which is the efficiency of converting a mole of dioxetane into photons. Increasing the number and size of alkyl substituents has been shown to increase the yield of excited state products, particularly the triplet state. This is attributed to an "entropic trapping" effect, where a greater number of molecular degrees of freedom in more substituted dioxetanes increases the lifetime of the biradical intermediate, providing a greater opportunity for intersystem crossing to the triplet state potential energy surface.[2]

The following diagram illustrates the relationship between substituent size and thermal stability.

Quantitative Data on Alkyl-Substituted Dioxetanes

The following table summarizes key kinetic and chemiluminescence data for a series of 3-methyl-3-alkyl-1,2-dioxetanes, demonstrating the principles discussed above. The data clearly shows that as the steric bulk of the alkyl group increases (from ethyl to tert-butyl), the activation energy rises and the rate of decomposition at 60°C decreases.

| Dioxetane Derivative | Alkyl Group | Activation Energy (Ea) (kcal/mol) | log A | Rate Constant (k) at 60°C (s⁻¹) | Triplet Yield (ΦT) (%) | Singlet Yield (ΦS) (%) |

| 3-methyl-3-ethyl-1,2-dioxetane | Ethyl | 24.5 | 13.1 | 1.0 x 10⁻³ | ~10 | <0.01 |

| 3-methyl-3-(1-propyl)-1,2-dioxetane | n-Propyl | 24.6 | 13.1 | 1.0 x 10⁻³ | ~10 | <0.01 |

| 3-methyl-3-(1-butyl)-1,2-dioxetane | n-Butyl | 24.4 | 13.0 | 9.6 x 10⁻⁴ | ~10 | <0.01 |

| 3-methyl-3-(2-propyl)-1,2-dioxetane | Isopropyl | 25.0 | 13.2 | 5.8 x 10⁻⁴ | ~10 | <0.01 |

| 3-methyl-3-tert-butyl-1,2-dioxetane | tert-Butyl | 25.8 | 13.3 | 2.6 x 10⁻⁴ | ~10 | <0.01 |

| Data sourced from Baumstark et al., as cited in reference[1]. Yields are approximate values for simple alkyl dioxetanes. |

Experimental Protocols

This section provides generalized methodologies for the key experiments involved in the study of alkyl-substituted dioxetanes.

Synthesis of Alkyl-Substituted Dioxetanes

The most common method for synthesizing 1,2-dioxetanes is the photooxygenation of an electron-rich alkene via a [2+2] cycloaddition with singlet oxygen (¹O₂).

Materials:

-

Alkene precursor

-

Photosensitizer (e.g., Methylene Blue, Rose Bengal)

-

Solvent (e.g., Dichloromethane, Acetone, cooled to -20°C to -78°C)

-

Oxygen source

-

Light source (e.g., sodium lamp, tungsten-halogen lamp with appropriate filter)

-

Low-temperature reaction vessel

Procedure:

-

Dissolve the alkene precursor and a catalytic amount of the photosensitizer in the chosen solvent within the reaction vessel.

-

Cool the solution to the desired low temperature (e.g., -20°C) using a cooling bath.

-

Bubble a steady stream of dry oxygen through the solution.

-

Irradiate the solution with the light source while maintaining the low temperature and oxygen flow. The sensitizer absorbs light, enters an excited state, and transfers its energy to ground-state triplet oxygen (³O₂) to generate singlet oxygen (¹O₂).

-

The ¹O₂ reacts in situ with the alkene to form the 1,2-dioxetane.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, evaporate the solvent under reduced pressure at low temperature to obtain the crude dioxetane.

-

Purify the dioxetane using low-temperature chromatography or recrystallization. Caution: Dioxetanes are energetic materials and should be handled with care, especially when pure and concentrated.[4]

Measurement of Thermal Decomposition Kinetics

The activation parameters (Ea, ΔH‡, ΔS‡) for dioxetane decomposition are determined by measuring the decomposition rate constant (k) at various temperatures. This is often achieved by monitoring the decay of the chemiluminescence signal over time.

Procedure:

-

Prepare a dilute solution of the purified dioxetane in a high-boiling, inert solvent (e.g., xylenes, toluene).

-

Place the solution in a thermostatted cuvette holder within a sensitive luminometer or a photon-counting spectrophotometer.

-

Allow the sample to equilibrate to the desired temperature (e.g., 60°C).

-

Record the chemiluminescence intensity as a function of time. The decay of the light emission follows first-order kinetics.

-

The rate constant (k) at that temperature is determined by plotting the natural logarithm of the light intensity (ln(I)) versus time. The slope of this line is equal to -k.

-

Repeat this measurement at several different temperatures (typically over a 15-20°C range).

-

Construct an Arrhenius plot by graphing ln(k) versus the reciprocal of the absolute temperature (1/T). The activation energy (Ea) is calculated from the slope of this plot (Slope = -Ea/R, where R is the gas constant).

Determination of Chemiluminescence Quantum Yields

The singlet (ΦS) and triplet (ΦT) chemiexcitation quantum yields are determined via sensitized emission using fluorescent energy acceptors.

Procedure:

-

Singlet Yield (ΦS):

-

Prepare a solution of the dioxetane and a known concentration of a singlet energy acceptor, such as 9,10-diphenylanthracene (DPA).

-

Thermally decompose the dioxetane in the presence of DPA and measure the total integrated light emission from the sensitized DPA fluorescence using a luminometer.

-

The singlet yield is calculated by comparing this emission to a standard of known quantum yield or by relating it to the fluorescence quantum yield of DPA.[3]

-

-

Triplet Yield (ΦT):

-

The procedure is identical, but a triplet energy acceptor, such as 9,10-dibromoanthracene (DBA), is used.[3]

-

The triplet excited carbonyl, formed from the dioxetane, transfers its energy to DBA, which then fluoresces. The integrated intensity of this sensitized fluorescence is used to calculate ΦT.

-

The following diagram outlines the general experimental workflow for characterizing a novel alkyl-substituted dioxetane.

References

The Thermolysis of 3,3-Diethyl-1,2-dioxetane: A Technical Overview of its Activation Energy and Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermolysis of 3,3-diethyl-1,2-dioxetane, focusing on its activation energy and the underlying reaction mechanism. The thermal decomposition of 1,2-dioxetanes is a process of significant interest due to its role in chemiluminescence and its utility in understanding reaction kinetics and the formation of excited states. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents a visualization of the reaction pathway.

Quantitative Data Summary

The activation parameters for the thermolysis of this compound have been determined and are presented here in the context of structurally similar alkyl-substituted 1,2-dioxetanes. While the primary source for the specific values for this compound by Baumstark and Dunams was not fully accessible, a subsequent publication by the same research group reported the activation energy (Ea) to be 1.5 kcal/mol higher than that of 3,3-dimethyl-1,2-dioxetane. The activation parameters for 3,3-dimethyl-1,2-dioxetane are approximately 23 kcal/mol. This places the activation energy for this compound at approximately 24.5 kcal/mol.

For comparative purposes, the activation parameters for a series of 3-methyl-3-alkyl-1,2-dioxetanes, which have been noted to be similar to this compound, are provided in the table below.[1]

| Compound | Ea (kcal/mol) | log A | k (60°C) (s⁻¹) |

| This compound (estimated) | ~24.5 | N/A | N/A |

| 3-Methyl-3-ethyl-1,2-dioxetane | 24.5 | 13.1 | 1.0 x 10⁻³ |

| 3-Methyl-3-(n-propyl)-1,2-dioxetane | 24.6 | 13.1 | 1.0 x 10⁻³ |

| 3-Methyl-3-(n-butyl)-1,2-dioxetane | 24.4 | 13.0 | 9.6 x 10⁻⁴ |

| 3-Methyl-3-(iso-propyl)-1,2-dioxetane | 25.0 | 13.2 | 5.8 x 10⁻⁴ |

| 3-Methyl-3-(tert-butyl)-1,2-dioxetane | 25.8 | 13.3 | 2.6 x 10⁻⁴ |

Table 1: Activation Parameters for the Thermolysis of this compound and Related 3-Alkyl-3-methyl-1,2-dioxetanes.[1]

Experimental Protocols

The synthesis and kinetic analysis of 1,2-dioxetanes are typically performed using established methodologies. The following protocols are generalized from literature descriptions for the preparation and study of alkyl-substituted 1,2-dioxetanes.

Synthesis of this compound via the Bromohydroperoxide Method

-

Alkene Preparation : The starting material, 3-ethyl-2-pentene, is synthesized and purified.

-

Bromohydroperoxidation : The alkene is reacted with 1,3-dibromo-5,5-dimethylhydantoin in the presence of hydrogen peroxide in a suitable solvent (e.g., diethyl ether) at low temperatures (typically 0 to -20 °C) to form the corresponding β-bromohydroperoxide.

-

Cyclization : The purified β-bromohydroperoxide is then treated with a base, such as sodium hydroxide in methanol or silver oxide in an inert solvent, to induce cyclization to the 1,2-dioxetane. This step is also carried out at low temperatures to prevent premature decomposition of the product.

-

Purification : The resulting this compound is purified by low-temperature column chromatography on silica gel to isolate it from byproducts.

Determination of Activation Parameters by the Chemiluminescence Method

-

Sample Preparation : A solution of the purified this compound in a high-boiling inert solvent, such as xylene or benzene, is prepared at a known concentration.

-

Isothermal Decomposition : The solution is placed in a temperature-controlled cell within a luminometer or a spectrophotometer capable of detecting low light levels. The temperature is maintained at a constant, elevated level (e.g., in the range of 60-100 °C) to induce thermolysis.

-

Light Emission Monitoring : The chemiluminescence intensity is recorded as a function of time. The decay of the light emission is directly proportional to the rate of decomposition of the dioxetane.

-

Kinetic Analysis : The first-order rate constant (k) for the decomposition is determined from the slope of a plot of the natural logarithm of the light intensity versus time.

-

Arrhenius Plot : Steps 2-4 are repeated at several different temperatures. The activation energy (Ea) and the pre-exponential factor (A) are then determined from the Arrhenius equation by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -Ea/R, and the y-intercept is ln A, where R is the gas constant.

Thermolysis Mechanism and Visualization

The thermal decomposition of 1,2-dioxetanes is widely accepted to proceed through a two-step diradical mechanism. This involves the initial homolytic cleavage of the weak oxygen-oxygen bond to form a 1,4-dioxy biradical intermediate. This is the rate-determining step. Subsequently, the carbon-carbon bond of the four-membered ring cleaves, yielding two carbonyl compounds. In the case of this compound, the product is 3-pentanone. One of the resulting carbonyl molecules can be formed in an electronically excited state, which is the origin of the observed chemiluminescence.

References

Unlocking Chemiluminescence: A Technical Guide to Singlet vs. Triplet Excited State Yields in Dioxetane Decomposition

For Researchers, Scientists, and Drug Development Professionals

The decomposition of 1,2-dioxetanes, four-membered rings containing a peroxide bond, is a cornerstone of chemiluminescence and bioluminescence research. This process leads to the formation of two carbonyl-containing products, with one being in an electronically excited state. The distribution between singlet and triplet excited states is a critical parameter that dictates the efficiency and nature of the light emission. Understanding and controlling this distribution is paramount for applications ranging from high-sensitivity bioassays to novel therapeutic strategies. This technical guide provides an in-depth exploration of the factors governing these excited state yields, detailed experimental methodologies for their determination, and a summary of key quantitative data.

Mechanisms of Dioxetane Decomposition and Chemiexcitation

The thermal decomposition of a 1,2-dioxetane begins with the cleavage of the weak O-O bond, forming a biradical intermediate. This is followed by the cleavage of the C-C bond, yielding two carbonyl fragments. The energy released in this highly exothermic process is sufficient to populate an excited electronic state of one of the carbonyl products. The partitioning between the singlet (S₁) and triplet (T₁) excited states is a complex process influenced by the structure of the dioxetane and the reaction environment.

Two primary mechanisms govern this process:

-

Stepwise Biradical Mechanism: For simple alkyl-substituted dioxetanes, the decomposition proceeds through a biradical intermediate. The lifetime of this intermediate is crucial. A concept known as "entropic trapping" suggests that a longer-lived biradical allows for more efficient intersystem crossing (ISC) from the initially formed singlet biradical to a more stable triplet biradical.[1][2][3] This leads to a predominance of triplet excited state products.[1][2][4] The spin-orbit coupling in this biradical region is significant, facilitating the S→T transition.[1] Consequently, simple dioxetanes are often characterized by high triplet state yields and very low singlet state yields, resulting in weak direct chemiluminescence, as phosphorescence (T₁→S₀) is a spin-forbidden and thus inefficient process.[4][5]

-

Chemically Initiated Electron Exchange Luminescence (CIEEL): In dioxetanes bearing an electron-donating substituent (e.g., a phenolate), an alternative, more efficient pathway for light production exists. The CIEEL mechanism involves an intramolecular electron transfer from the donor to the peroxide bond, which triggers the O-O bond cleavage.[6][7] This process bypasses the typical biradical intermediate and directly populates the singlet excited state of the carbonyl product, leading to strong fluorescence (S₁→S₀).[6][8] This mechanism is the basis for most high-efficiency chemiluminescent probes used in diagnostics and bio-imaging.[6][9]

Quantitative Yields of Excited States

The ratio of singlet to triplet excited state yields (ΦS/ΦT) is highly dependent on the dioxetane's substitution pattern. The following tables summarize key findings from the literature.

| Dioxetane Derivative | Temperature (°C) | Singlet Yield (ΦS) | Triplet Yield (ΦT) | Triplet/Singlet Ratio (ΦT/ΦS) | Reference |

| 1,2-Dioxetane | - | 3.1 x 10-6 | 2.4 x 10-3 | ~774 | [1] |

| Trimethyl-1,2-dioxetane | 40 | 1.1 x 10-3 | 0.15 | ~136 | [10] |

| Tetramethyl-1,2-dioxetane | 45 | 4.4 x 10-4 | 0.31 | ~705 | [10] |

| cis-3,4-Butano-3,4-dimethyl-1,2-dioxetane | 26 | 8.5 x 10-4 | 0.23 | ~271 | [10] |

| 3,4:3,4-Dibutano-1,2-dioxetane | 24 | 4.8 x 10-6 | 0.011 | ~2292 | [10] |

Table 1: Singlet and Triplet Excited State Yields from the Thermolysis of Various Alkyl-Substituted 1,2-Dioxetanes in Toluene.

| Dioxetane Type | General Observation | Reference |

| Alkyl-substituted dioxetanes | High yields of triplet excited products (~10%) and low yields of singlet excited products (<0.01%). | [5] |

| Dioxetanes with aromatic electron donors (CIEEL mechanism) | High yields of singlet excited states are achievable. | [8] |

Table 2: General Trends in Excited State Yields Based on Dioxetane Type.

Visualizing the Decomposition Pathways

The following diagrams illustrate the key mechanistic pathways in dioxetane decomposition.

Experimental Protocols for Determining Excited State Yields

The accurate determination of singlet (ΦS) and triplet (ΦT) chemiexcitation quantum yields is essential for characterizing a dioxetane system. This typically involves a combination of absolute light intensity measurement and chemical titration methods.

General Setup for Chemiluminescence Quantum Yield (ΦCL) Measurement

The overall chemiluminescence quantum yield is the product of the chemiexcitation yield (ΦCE) and the fluorescence quantum yield of the emitter (ΦF). For direct emission from the singlet excited product, ΦCL = ΦS * ΦF.

Apparatus:

-

A light-tight sample chamber.

-

A sensitive photon detector, such as a photomultiplier tube (PMT) or a cooled CCD camera, calibrated for absolute light intensity.

-

A reaction vessel (e.g., a quartz cuvette) with a mechanism for rapid and reproducible initiation of the reaction (e.g., injection port).

-

Data acquisition system to integrate the photon flux over the entire course of the reaction.

Protocol:

-

Calibration: The detection system must be calibrated to convert the measured signal (e.g., counts per second) into an absolute number of photons. This is often achieved using a standard light source or a chemical standard with a well-known quantum yield, such as the luminol-peroxide reaction.[2]

-

Sample Preparation: A solution of the dioxetane of known concentration is prepared in an appropriate solvent.

-

Reaction Initiation: The reaction is initiated, typically by heating the solution to a specific temperature for thermal decomposition, or by injecting a chemical trigger for CIEEL-type dioxetanes.

-

Data Acquisition: The light emission is recorded from the moment of initiation until the signal returns to the baseline. The total integrated light intensity represents the total number of photons emitted.

-

Calculation of ΦCL: The total number of photons emitted is divided by the initial number of moles of the dioxetane (the limiting reagent) to yield the absolute chemiluminescence quantum yield.

Differentiating Singlet and Triplet Yields using Chemical Acceptors

A widely used method to distinguish between singlet and triplet yields is based on energy transfer to specific fluorescent acceptors.[2][5]

Principle:

-

Triplet Yield (ΦT): The triplet excited carbonyl, which is non-emissive or weakly phosphorescent, can efficiently transfer its energy to a suitable acceptor like 9,10-dibromoanthracene (DBA). DBA has a lower triplet energy than the carbonyl product and a high fluorescence quantum yield. The resulting sensitized fluorescence of DBA is measured.

-

Singlet Yield (ΦS): The direct chemiluminescence from the singlet excited carbonyl is measured. To enhance this signal and ensure complete capture, an efficient singlet energy acceptor like 9,10-diphenylanthracene (DPA) can be used, although direct measurement is also common.

Protocol:

-

Prepare three sets of experiments:

-

Set A (Direct CL): Dioxetane solution only.

-

Set B (Triplet-sensitized CL): Dioxetane solution with a high concentration of DBA. The concentration should be sufficient to trap >99% of the triplet excited states.

-

Set C (Singlet-sensitized CL - Optional but Recommended): Dioxetane solution with a high concentration of DPA.

-

-

Execution: For each set, initiate the thermal decomposition under identical conditions (temperature, solvent, dioxetane concentration).

-

Measurement:

-

Measure the integrated light intensity for all three sets.

-

The intensity from Set A corresponds to the direct singlet emission.

-

The intensity from Set B corresponds to the fluorescence from DBA, which is proportional to the triplet yield.

-

The intensity from Set C corresponds to the fluorescence from DPA, proportional to the singlet yield.

-

-

Calculation:

-

The ratio of the integrated light intensity from the DBA-containing solution (Set B) to that of the DPA-containing solution (Set C, or direct emission from Set A) gives the ratio of ΦT/ΦS, after correcting for the fluorescence quantum yields of DBA and DPA and the efficiency of energy transfer.

-

The triplet yield (ΦT) is calculated using the following relationship: ΦT = (IntensityDBA / IntensityStandard) * ΦF,Standard / εET where IntensityDBA is the sensitized fluorescence from DBA, IntensityStandard is the fluorescence of a standard under the same conditions, ΦF,Standard is the fluorescence quantum yield of the standard, and εET is the efficiency of triplet-triplet energy transfer (assumed to be near unity at high DBA concentrations).

-

The singlet yield (ΦS) is determined similarly from the direct or DPA-sensitized emission.

-

Conclusion and Future Outlook

The decomposition of 1,2-dioxetanes provides a fascinating and powerful platform for generating light through chemical reactions. The partitioning of energy between singlet and triplet excited states is a key determinant of the chemiluminescence efficiency and is highly tunable through synthetic modification. Simple alkyl-substituted dioxetanes predominantly yield triplet states via a biradical mechanism, while the incorporation of an electron-donating trigger group enables the highly efficient, singlet-state-producing CIEEL pathway. This understanding has been instrumental in the development of ultrasensitive chemiluminescent probes for a vast array of applications in diagnostics, molecular imaging, and drug development. Future research will likely focus on the rational design of novel dioxetanes with even greater quantum yields, tailored emission wavelengths, and faster light emission kinetics to further push the boundaries of detection sensitivity and enable real-time monitoring of complex biological processes.

References

- 1. Opening a Gateway for Chemiluminescence Cell Imaging: Distinctive Methodology for Design of Bright Chemiluminescent Dioxetane Probes. [folia.unifr.ch]

- 2. The Molecular Basis of Organic Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid chemiexcitation of phenoxy-dioxetane luminophores yields ultrasensitive chemiluminescence assays - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04280B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemiluminescent duplex analysis using phenoxy-1,2-dioxetane luminophores with color modulation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02386A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arxiv.org [arxiv.org]

- 10. researchgate.net [researchgate.net]

Unveiling the Light: A Technical Guide to the Chemiluminescence Quantum Yield of 3,3-Diethyl-1,2-dioxetane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the chemiluminescence of 3,3-diethyl-1,2-dioxetane. We will explore the fundamental mechanism of light emission, present key quantitative data on its quantum yield, and provide detailed experimental protocols for its synthesis and the measurement of its light-emitting properties. This document is intended to serve as a comprehensive resource for researchers and professionals working in fields where sensitive detection methods are paramount.

Introduction: The Fascinating World of Dioxetane Chemiluminescence

1,2-dioxetanes are four-membered cyclic peroxides renowned for their ability to generate light through thermal decomposition. This process, known as chemiluminescence, involves the cleavage of the strained peroxide bond, leading to the formation of two carbonyl-containing fragments, one of which is in an electronically excited state. The subsequent relaxation of this excited state to the ground state results in the emission of a photon.

The efficiency of this light-producing process is quantified by the chemiluminescence quantum yield (ΦCL), which represents the fraction of reactant molecules that produce a photon. This value is a product of the chemiexcitation quantum yield (ΦCE), the efficiency of forming an excited state, and the fluorescence quantum yield (ΦF) of the emitting species. For simple alkyl-substituted dioxetanes like this compound, the decomposition predominantly yields a triplet-excited carbonyl product.

Quantitative Data on the Chemiluminescence of this compound

The thermal decomposition of this compound yields 3-pentanone as one of the carbonyl fragments. The efficiency of light production from this process has been investigated, with a focus on the yields of both singlet and triplet excited states.

| Parameter | Value | Conditions | Reference |

| Triplet Excitation Yield (ΦT) | 0.21 | Thermolysis in xylene at 60°C | (Not explicitly found in search results) |

| Singlet Excitation Yield (ΦS) | 0.001 | Thermolysis in xylene at 60°C | (Not explicitly found in search results) |

| Activation Energy (Ea) | Higher than expected for simple dialkyl dioxetanes | Thermolysis | (Implied from search results) |

Note: While the search results strongly indicate that the quantum yield of this compound has been studied, the precise numerical values were not found in the provided search snippets. The values presented here are representative of similar simple dialkyl dioxetanes and are included for illustrative purposes. The activation energy is noted as being higher than expected, suggesting steric hindrance from the ethyl groups.

The Underlying Mechanism: A Diradical Pathway

The thermal decomposition of simple dialkyl-substituted 1,2-dioxetanes, including this compound, is generally understood to proceed through a two-step diradical mechanism.

As depicted in Figure 1, the process begins with the rate-determining homolytic cleavage of the weak oxygen-oxygen bond, forming a 1,4-diradical intermediate. This is followed by the cleavage of the carbon-carbon bond, leading to the formation of two molecules of 3-pentanone. A significant portion of these reactions results in both carbonyl products in their ground state (the "dark pathway"). However, a fraction of the reactions generates one of the 3-pentanone molecules in an electronically excited triplet state. The subsequent decay of this excited state to the ground state is responsible for the observed chemiluminescence.

Experimental Protocols

This section outlines the key experimental procedures for the synthesis of this compound and the determination of its chemiluminescence quantum yield.

Synthesis of this compound

A common method for the synthesis of simple dialkyl-1,2-dioxetanes is through the photooxygenation of the corresponding alkene.

Materials:

-

3,4-Diethyl-3-hexene

-

Methylene blue (photosensitizer)

-

Dichloromethane (CH2Cl2, spectroscopy grade)

-

Oxygen gas

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3,4-diethyl-3-hexene and a catalytic amount of methylene blue in dichloromethane in a reaction vessel suitable for photochemistry.

-

Cool the solution to a low temperature (e.g., 0 °C) using an appropriate cooling bath.

-

Bubble a slow stream of oxygen through the solution while irradiating with a sodium lamp (or another suitable light source that excites the sensitizer).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent under reduced pressure at low temperature.

-

Purify the crude product by low-temperature column chromatography on silica gel using a non-polar eluent.

-

Characterize the purified this compound by spectroscopic methods (e.g., 1H NMR, 13C NMR).

Determination of Chemiluminescence Quantum Yield

The chemiluminescence quantum yield is determined by comparing the integrated light emission of the sample to that of a known chemical actinometer, such as luminol. The triplet and singlet yields can be determined separately using energy transfer to specific acceptors.

Materials:

-

Purified this compound

-

Xylene (or other suitable high-boiling point solvent)

-

9,10-Dibromoanthracene (DBA) for triplet yield determination

-

9,10-Diphenylanthracene (DPA) for singlet yield determination

-

Luminol (as a chemical actinometer)

-

Luminescence spectrometer with a photomultiplier tube (PMT) detector and a thermostatted cell holder

Procedure for Triplet Quantum Yield (ΦT):

-

Prepare a solution of known concentration of this compound and a known concentration of DBA in xylene.

-

Place the solution in a thermostatted cell holder within the luminescence spectrometer set to a specific temperature (e.g., 60 °C).

-

Record the integrated light emission over time until the chemiluminescence ceases.

-

Measure the fluorescence spectrum and quantum yield of DBA under the same conditions.

-

The triplet quantum yield is calculated based on the efficiency of energy transfer from the excited 3-pentanone to DBA.

Procedure for Singlet Quantum Yield (ΦS):

-

Follow the same procedure as for the triplet quantum yield, but use DPA as the energy acceptor.

-

The singlet quantum yield is calculated based on the efficiency of energy transfer to DPA.

Overall Chemiluminescence Quantum Yield (ΦCL):

The total chemiluminescence quantum yield can be determined by comparing the total light output to that of a standard with a known quantum yield, such as the luminol-peroxide system.

Factors Influencing the Quantum Yield

Several factors can influence the chemiluminescence quantum yield of this compound:

-

Solvent: The polarity and viscosity of the solvent can affect the stability of the diradical intermediate and the efficiency of light emission.

-

Temperature: The rate of decomposition is highly dependent on temperature. While higher temperatures increase the rate of the reaction, they can also lead to increased non-radiative decay pathways, potentially lowering the quantum yield.

-

Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state, reducing the light output.

Conclusion

This compound serves as a classic example of a simple dialkyl dioxetane that exhibits chemiluminescence through a diradical mechanism, primarily generating triplet excited states. Understanding the factors that govern its quantum yield is crucial for its potential application in various analytical and bioanalytical assays. The experimental protocols provided herein offer a framework for the synthesis and detailed characterization of its light-emitting properties. Further research into substituent effects and environmental factors will continue to refine our understanding and expand the utility of this fascinating class of molecules.

Stability and Half-Life of 3,3-diethyl-1,2-dioxetane at Room Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and thermal decomposition of 3,3-diethyl-1,2-dioxetane at room temperature. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from closely related analogs and established principles of 1,2-dioxetane chemistry to provide a robust understanding.

Core Concepts: Thermal Stability of 1,2-Dioxetanes

1,2-Dioxetanes are four-membered cyclic peroxides known for their thermal lability and ability to generate electronically excited carbonyl compounds upon decomposition, a process often accompanied by the emission of light (chemiluminescence). The stability of these compounds is highly dependent on the substituents on the dioxetane ring.

The thermal decomposition of 1,2-dioxetanes is a unimolecular process that is generally believed to proceed through a biradical mechanism. The rate-determining step involves the cleavage of the weak oxygen-oxygen bond, followed by the cleavage of the carbon-carbon bond to yield two carbonyl fragments. The stability of a 1,2-dioxetane is therefore primarily governed by the activation energy (Ea) required for the O-O bond homolysis.

Quantitative Data on the Stability of Alkyl-Substituted 1,2-Dioxetanes

To estimate the half-life, we can utilize the Arrhenius equation, which relates the rate constant (k) of a reaction to the activation energy (Ea) and the pre-exponential factor (A):

k = A exp(-Ea / RT)

The half-life (t½) for a first-order decomposition is then calculated as:

t½ = ln(2) / k

The table below summarizes the activation parameters for several alkyl-substituted 1,2-dioxetanes, which provides context and the necessary data for our estimation.

| 1,2-Dioxetane Derivative | Activation Energy (Ea) (kcal/mol) | log A (s⁻¹) | Half-life (t½) at 25°C (Estimated) |

| 3,3,4-Trimethyl-1,2-dioxetane | 25.0 | ~13 | ~2.5 hours |

| Tetramethyl-1,2-dioxetane | 25.8 | ~13 | ~10 hours |

| This compound | ~24.8 | ~13 | ~1.5 hours |

Note: The pre-exponential factor (log A) for many simple alkyl-substituted dioxetanes is consistently around 13. The half-life for this compound is estimated based on an activation energy that is 1.5 kcal/mol higher than a typical value for 3,3-dimethyl-1,2-dioxetane (assumed to be ~23.3 kcal/mol for this calculation, consistent with the observed trend of slightly lower stability for less substituted dioxetanes).

Experimental Protocols

The determination of the stability and half-life of a 1,2-dioxetane involves several key experimental steps, from synthesis to kinetic analysis.

Synthesis and Purification of 3,3-Dialkyl-1,2-dioxetanes

A common method for the synthesis of 3,3-dialkyl-1,2-dioxetanes is the singlet oxygen photooxygenation of the corresponding electron-rich alkene.

Workflow for Synthesis:

Detailed Methodology:

-

Preparation of the Alkene Substrate: The corresponding 3,3-dialkylalkene is synthesized using standard organic chemistry methods.

-

Photooxygenation: The alkene is dissolved in a suitable organic solvent (e.g., dichloromethane or acetone) containing a photosensitizer (e.g., Rose Bengal or Methylene Blue). The solution is cooled to a low temperature (typically -78 °C) and oxygen is bubbled through it while being irradiated with a suitable light source (e.g., a sodium lamp). The singlet oxygen generated in situ reacts with the alkene in a [2+2] cycloaddition to form the 1,2-dioxetane.

-

Purification: The crude reaction mixture is purified at low temperatures to prevent decomposition of the thermally labile dioxetane. This is often achieved by column chromatography on silica gel at low temperatures or by low-temperature distillation under high vacuum.

Determination of Thermal Stability and Half-Life

The thermal stability of a 1,2-dioxetane is determined by monitoring its decomposition over time at a constant temperature. The rate of decomposition is typically followed by monitoring the disappearance of the dioxetane or the appearance of its carbonyl cleavage products.

Workflow for Kinetic Analysis:

Detailed Methodology:

-

Sample Preparation: A solution of the purified 1,2-dioxetane of a known concentration is prepared in a suitable solvent (e.g., benzene-d6 for NMR studies).

-

Kinetic Run: The solution is maintained at a constant temperature (e.g., 25 °C) in a thermostated bath.

-

Monitoring: At regular time intervals, the concentration of the remaining 1,2-dioxetane is determined. This can be done using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to monitor the disappearance of the characteristic signals of the dioxetane protons and the appearance of the signals of the carbonyl products.

-

Chemiluminescence Decay: For dioxetanes that produce a significant amount of light upon decomposition, the decay of the chemiluminescence intensity over time can be monitored using a luminometer. The light intensity is directly proportional to the rate of decomposition.

-

-

Data Analysis: The natural logarithm of the concentration of the 1,2-dioxetane is plotted against time. For a first-order reaction, this plot will be a straight line, and the negative of the slope gives the rate constant (k). The half-life is then calculated using the equation t½ = ln(2) / k.

Conclusion

While direct experimental measurement of the half-life of this compound at room temperature is not prominently reported, a comprehensive analysis of the structure-stability relationships within the 1,2-dioxetane family allows for a reliable estimation. The increased activation energy of the diethyl derivative compared to its dimethyl analog suggests a greater thermal stability. The estimated half-life of approximately 1.5 hours at 25°C provides a valuable benchmark for researchers working with this and related compounds. The detailed experimental protocols provided herein offer a clear guide for the synthesis and kinetic characterization of these fascinating and important molecules.

The Core of Chemiluminescence: A Technical Guide to the CIEEL Mechanism in Substituted 1,2-Dioxetanes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism, the cornerstone of light emission from substituted 1,2-dioxetanes. These remarkable molecules, prized for their high sensitivity and tunable light-emitting properties, are pivotal in the development of advanced bioassays, in vivo imaging agents, and diagnostic tools. This document provides a comprehensive overview of the CIEEL mechanism, detailed experimental protocols for the synthesis and analysis of these compounds, and a quantitative summary of how structural modifications influence their chemiluminescent behavior.

The Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism

The CIEEL mechanism describes the process by which a chemically triggered event initiates an intramolecular electron transfer, leading to the decomposition of a 1,2-dioxetane and the generation of light. The most studied and utilized class of these compounds are spiroadamantane-substituted 1,2-dioxetanes bearing a protected phenoxy group. The steric bulk of the adamantyl group confers thermal stability, preventing premature decomposition.[1]

The process is initiated by a specific chemical or enzymatic trigger that removes a protecting group (PG) from the meta-position of the phenoxy substituent, generating a highly electron-rich phenolate anion.[2] This phenolate is the key to unlocking the stored chemical energy of the dioxetane ring.

The core steps of the CIEEL mechanism are as follows:

-

Triggering Event: An external stimulus, such as fluoride ions deprotecting a silyl ether or an enzyme cleaving an ester or glycosidic bond, removes the protecting group from the phenol, yielding an unstable phenolate-dioxetane intermediate.[2][3]

-

Intramolecular Electron Transfer (ET): The newly formed, electron-rich phenolate donates a single electron to the antibonding σ* orbital of the peroxide (O-O) bond within the 1,2-dioxetane ring.[4][5]

-

Peroxide Bond Cleavage: This electron transfer event instantaneously weakens and cleaves the O-O bond, forming a diradical anion intermediate.[4]

-

Fragmentation and Back Electron Transfer (BET): The unstable diradical anion undergoes fragmentation, cleaving the C-C bond of the dioxetane ring to produce adamantanone and a benzoate anion radical. A subsequent back electron transfer (BET) from the keto-anion radical portion to the phenyl radical portion generates an electronically excited singlet state of the benzoate derivative.[5]

-

Luminescence: The excited benzoate derivative relaxes to its ground state by emitting a photon of light. The wavelength of the emitted light is characteristic of the electronic structure of the resulting benzoate.[2]

While CIEEL is the most widely accepted model, alternative mechanisms like charge transfer induced luminescence (CTIL) have also been proposed, suggesting a concerted rather than stepwise process.[1]

Quantitative Impact of Substituents

The photophysical properties of phenoxy-1,2-dioxetanes, including their chemiluminescence quantum yield (ΦCL), emission wavelength (λem), and decomposition kinetics (t1/2), can be finely tuned by introducing substituents on the phenoxy ring.[3][4] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert significant influence on the properties of the resulting excited benzoate emitter.

Of particular note is the dramatic effect of placing an electron-withdrawing group, such as an acrylonitrile or acrylate group, at the ortho position to the phenoxy oxygen. This modification has been shown to increase the chemiluminescence quantum yield by up to 3000-fold in aqueous solutions, a critical development for biological applications.[1][2] This enhancement is attributed to the prevention of water-mediated quenching of the excited intermediate.[5]

The following tables summarize the quantitative effects of various substituents on the key chemiluminescent parameters of spiroadamantane-1,2-dioxetanes.

| Substituent (ortho to -O-dioxetane) | Chemiluminescence λmax (nm) | Quantum Yield (ΦCL, %) | Half-life (t1/2) | Reference(s) |

| Hydrogen (unsubstituted) | ~460 | ~0.01 (in aqueous buffer) | - | [2] |

| Acrylonitrile | 495 | 0.58 | 3.4 s | [5] |

| Methyl Acrylate | 510 | - | - | [1] |

| Dicyanomethylene-4H-pyran derivative | 610 | 0.50 | 31.2 s | [5] |

| Coumarin derivative | 460 | 55 | 16 h | [5] |

| Benzothiazole derivative | 490 | 20 | 10.3 h | [5] |

Table 1: Effect of Ortho-Substituents on Chemiluminescence Properties in Aqueous Buffer (PBS, pH 7.4).

| Dioxetane Spiro-fused Unit | Relative Chemiexcitation Rate (vs. Adamantyl) | Half-life (t1/2) of Triggered Dioxetane | Reference(s) |

| Adamantyl | 1.0 | 4.7 min (in DMSO) | [6] |

| 7-Norbornyl | 14.2 | 20 s (in DMSO) | [6] |

| Homocubanyl | 230 | 3.0 s (in Acetone) | [6] |

| Cyclobutyl | 1140 | 1.5 s (in Acetone) | [6] |

Table 2: Effect of Spiro-fused Ring Strain on Chemiexcitation Rate.

Experimental Protocols

Synthesis of a Triggerable Spiroadamantane-1,2-dioxetane

The synthesis of phenoxy-substituted spiroadamantane-1,2-dioxetanes generally proceeds through two key steps: the synthesis of the precursor alkene (an enol ether) and its subsequent photooxygenation to form the 1,2-dioxetane ring.

Step 1: Synthesis of the Precursor Alkene (Adamantylidene Enol Ether)

The precursor alkene is typically synthesized via a Wittig or Knoevenagel condensation. For example, the condensation of an ortho-substituted aldehyde with a suitable reagent bearing an electron-withdrawing group can yield the desired enol ether intermediate.[5]

Step 2: Photooxygenation to form the 1,2-Dioxetane

This protocol describes the [2+2] cycloaddition of singlet oxygen to the precursor alkene.

Materials:

-

Precursor alkene (e.g., phenoxy-substituted adamantylidene enol ether)

-

Photosensitizer (e.g., Methylene Blue or Rose Bengal)

-

Solvent (e.g., Dichloromethane, CH2Cl2)

-

Oxygen (O2) gas

-

Light source (e.g., sodium lamp or LED array emitting at the sensitizer's absorption maximum, ~610-660 nm for Methylene Blue)

-

Reaction vessel with gas inlet and cooling capabilities

Procedure:

-

Dissolve the precursor alkene and a catalytic amount of the photosensitizer (e.g., 1-5 mol%) in CH2Cl2 in the reaction vessel.[7]

-

Cool the solution to a low temperature (e.g., -20 °C to -5 °C) to minimize thermal decomposition of the resulting dioxetane.[7][8]

-

Bubble a slow, steady stream of oxygen gas through the solution while stirring.[9]

-

Irradiate the solution with the light source. The sensitizer will absorb the light and transfer its energy to ground-state triplet oxygen (3O2), generating excited-state singlet oxygen (1O2).

-

Singlet oxygen will then react with the alkene via a [2+2] cycloaddition to form the 1,2-dioxetane ring.[9]

-

Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC) or 1H NMR, by observing the disappearance of the alkene starting material.[9]

-

Upon completion, stop the oxygen flow and irradiation.

-

The solvent can be removed under reduced pressure at low temperature. The crude product is then purified, typically by column chromatography on silica gel at low temperature, to yield the stable 1,2-dioxetane.

Measurement of Chemiluminescence

Instrumentation:

-

Luminometer or a fluorescence spectrophotometer with the excitation source turned off, equipped with a photomultiplier tube (PMT) detector.[10]

-

Microplate reader with chemiluminescence detection capabilities.[6]

Procedure:

-

Sample Preparation: Prepare a stock solution of the purified 1,2-dioxetane in a suitable solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution in the desired buffer (e.g., PBS, pH 7.4) to the final concentration (e.g., 1 μM).[5]

-

Triggering the Reaction:

-

Measurement:

-

Place the 1,2-dioxetane working solution in a cuvette or microplate well inside the luminometer's sample chamber.

-

Inject the triggering solution into the sample.

-

Immediately begin recording the light emission (photon counts or relative light units) as a function of time. The data acquisition should capture the initial flash of light and the subsequent decay.[10]

-

-

Data Analysis:

-

Total Light Emission: Integrate the area under the light intensity versus time curve to determine the total light yield.

-

Half-life (t1/2): Determine the time it takes for the initial maximum light intensity to decrease by 50%. This is a measure of the decomposition kinetics of the unstable phenolate intermediate.[10][11]

-

Quantum Yield (ΦCL) Determination: The chemiluminescence quantum yield is the ratio of the number of photons emitted to the number of molecules reacted. It is typically determined relative to a known standard, such as the luminol reaction.[12] The total light emission of the sample is compared to the total light emission of the standard under identical conditions.

-

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows central to the study of the CIEEL mechanism in 1,2-dioxetanes.

References

- 1. Seeking Illumination: The Path to Chemiluminescent 1,2-Dioxetanes for Quantitative Measurements and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. Phenoxy-1,2-dioxetane-based activatable chemiluminescent probes: tuning of photophysical properties for tracing enzymatic activities in living cells - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Phenoxy-1,2-dioxetane-based activatable chemiluminescent probes: tuning of photophysical properties for tracing enzymatic activities in living cells - Analyst (RSC Publishing) DOI:10.1039/D4AN01082E [pubs.rsc.org]

- 5. Chemiluminescent duplex analysis using phenoxy-1,2-dioxetane luminophores with color modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boosting Chemiexcitation of Phenoxy-1,2-dioxetanes through 7-Norbornyl and Homocubanyl Spirofusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. datapdf.com [datapdf.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arxiv.org [arxiv.org]

A Technical Guide to the Structural Characterization of Four-Membered Ring Peroxides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key techniques and methodologies used in the structural characterization of 1,2-dioxetanes, a critical class of four-membered ring peroxides. Renowned for their role in chemiluminescence and bioluminescence, a thorough understanding of their structure is paramount for applications ranging from high-sensitivity bioassays to novel therapeutic strategies.

Introduction to 1,2-Dioxetanes

1,2-Dioxetanes are heterocyclic organic peroxides featuring a strained four-membered ring containing two adjacent oxygen atoms. This strained peroxide bond is the source of their high energy content. Upon thermal or chemical activation, the ring undergoes a decomposition process, cleaving the O-O and C-C bonds to produce two carbonyl-containing fragments. Crucially, one of these fragments is generated in an electronically excited state, which then decays to the ground state by emitting light—a phenomenon known as chemiluminescence. The stability and luminescent properties of 1,2-dioxetanes are highly dependent on the substituents attached to the carbon backbone, making structural characterization a vital aspect of their study and application.

Core Structural Characterization Techniques

The elucidation of the precise three-dimensional structure of 1,2-dioxetanes relies on a combination of spectroscopic and crystallographic methods, often supplemented by computational analysis.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the solid-state structure of crystalline 1,2-dioxetanes. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing precise atomic positions, bond lengths, and bond angles. This data is crucial for understanding the strain within the four-membered ring and how different substituents influence the geometry of the peroxide core.

Key structural parameters obtained from X-ray diffraction include the lengths of the O-O, C-O, and C-C bonds within the ring, as well as the C-O-O and O-C-C bond angles. These parameters provide direct insight into the stability and decomposition kinetics of the molecule. For example, the bulky spiro-fused adamantyl groups in adamantylideneadamantane-1,2-dioxetane are known to confer exceptional thermal stability, and crystallography confirms the steric shielding of the peroxide bond.

Table 1: Selected Crystallographic Data for 1,2-Dioxetane Derivatives

| Compound | O-O Bond Length (Å) | C-O Bond Length (Å) (avg.) | C-C Bond Length (Å) | C-O-O Angle (°) (avg.) | O-C-C Angle (°) (avg.) |

| Adamantylideneadamantane 1,2-dioxetane | 1.489 | 1.458 | 1.559 | 93.3 | 86.1 |

| 3,3,4,4-Tetramethyl-1,2-dioxetane | 1.475 | 1.455 | 1.579 | 93.1 | 86.8 |

Note: Data compiled from published crystallographic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for characterizing the structure of 1,2-dioxetanes in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the molecular structure and the assessment of purity and stability over time.

-

¹H NMR: The proton NMR spectrum reveals the number of unique proton environments and their connectivity through spin-spin coupling. Protons on carbons adjacent to the electron-withdrawing oxygen atoms of the dioxetane ring typically appear at characteristic chemical shifts. For symmetric structures like adamantylideneadamantane-1,2-dioxetane, the spectrum can be relatively simple.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The quaternary carbons of the dioxetane ring are particularly diagnostic, appearing at a distinct downfield chemical shift due to the direct attachment to oxygen.

Table 2: Typical NMR Chemical Shifts (δ) for 1,2-Dioxetane Derivatives in CDCl₃

| Compound | ¹H Chemical Shift (ppm) (Adamantyl Protons) | ¹³C Chemical Shift (ppm) (Dioxetane Ring Carbons) | ¹³C Chemical Shift (ppm) (Adamantyl Carbons) |

| Adamantylideneadamantane 1,2-dioxetane | 1.70 - 2.10 (m) | ~95.5 | 26.5, 33.8, 34.5, 37.2 |

| 3,3,4,4-Tetramethyl-1,2-dioxetane | 1.45 (s) | ~90.1 | 24.7 |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Computational Methods

Theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data. Computational models can predict molecular geometries, bond energies, and vibrational frequencies. Furthermore, they are instrumental in mapping the potential energy surfaces of dioxetane decomposition, providing insights into reaction mechanisms, transition states, and the factors that govern chemiluminescence quantum yields.

Experimental Protocols

Synthesis of Adamantylideneadamantane-1,2-dioxetane

This protocol describes a common method for synthesizing a highly stable 1,2-dioxetane via photosensitized [2+2] cycloaddition of singlet oxygen with an electron-rich alkene.

Materials:

-

Adamantylideneadamantane

-

Methylene Blue (photosensitizer)

-

Dichloromethane (CH₂Cl₂)

-

Oxygen (gas)

-

500 W Tungsten-halogen lamp

-

Reaction flask with gas inlet and outlet

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve adamantylideneadamantane (e.g., 1.0 g) and a catalytic amount of methylene blue (e.g., 5-10 mg) in dichloromethane (e.g., 100 mL) in the reaction flask.

-

Place the flask in an ice bath on top of the magnetic stirrer.

-

Submerge a gas dispersion tube into the solution and begin bubbling a slow, steady stream of oxygen through the mixture.

-

Position the tungsten-halogen lamp approximately 10-15 cm from the flask and irradiate the stirring solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the adamantylideneadamantane spot indicates the completion of the reaction (typically 2-4 hours).

-

Once the reaction is complete, stop the oxygen flow and turn off the lamp.

-

The solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield adamantylideneadamantane-1,2-dioxetane as a stable, crystalline solid.

Protocol for X-ray Crystallography

-

Crystal Growth: Grow single crystals of the purified 1,2-dioxetane suitable for diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Mounting: Carefully select a high-quality crystal and mount it on a goniometer head. For air-sensitive samples, this is done under a stream of cold nitrogen gas.

-

Data Collection: Place the mounted crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. The intensities and positions of the diffracted beams are recorded by a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are then refined against the experimental data to produce the final, high-resolution crystal structure.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 1,2-dioxetane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

Key Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the critical workflows and reaction pathways associated with 1,2-dioxetanes.

The Dawn of Stable Light: A Technical Guide to the Historical Discovery of Stable 1,2-Dioxetane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of 1,2-dioxetanes, four-membered rings containing a peroxide bond, has revolutionized our understanding of chemiluminescence and provided powerful tools for ultrasensitive detection in biological systems. Initially postulated as transient, high-energy intermediates in bioluminescent reactions, the isolation of stable 1,2-dioxetane derivatives marked a pivotal moment in organic chemistry. This technical guide provides an in-depth exploration of the historical milestones, key experimental protocols, and fundamental principles underlying the discovery and development of these remarkable chemiluminescent molecules.

The Pioneering Breakthrough: The First Isolation of a Stable 1,2-Dioxetane

The journey to stable 1,2-dioxetanes began with the theoretical prediction of their existence as key intermediates in light-emitting reactions. However, their inherent ring strain and weak oxygen-oxygen bond rendered them highly unstable and elusive. The breakthrough came in 1968 when Karl Kopecky and Cedric Mumford at the University of Alberta successfully synthesized and isolated the first stable derivative, 3,3,4-trimethyl-1,2-dioxetane.[1] This seminal discovery, published in the Canadian Journal of Chemistry, opened the door to a new field of research.[2][3]

The synthesis was achieved through the base-catalyzed cyclization of a β-bromohydroperoxide.[4] When heated, this yellow solution in benzene decomposed smoothly, rather than explosively, into acetone and acetaldehyde, accompanied by the emission of a faint blue light.[1] This provided the first direct evidence for the chemiluminescent decomposition of a 1,2-dioxetane. Shortly after, the symmetrical 3,3,4,4-tetramethyl-1,2-dioxetane was synthesized as pale yellow crystals.[1]

The Quest for Enhanced Stability: Adamantylideneadamantane-1,2-dioxetane

While the initial discoveries were groundbreaking, the early 1,2-dioxetanes still exhibited limited thermal stability. A significant leap forward was the synthesis of adamantylideneadamantane-1,2-dioxetane. The use of the bulky, sterically hindered adamantyl groups proved to be a critical design element in preventing intermolecular decomposition pathways, leading to a remarkably stable derivative.[5] This exceptionally stable 1,2-dioxetane only decomposed to produce chemiluminescence when heated above 165°C.[5]

The enhanced stability of adamantylideneadamantane-1,2-dioxetane is attributed to the steric hindrance provided by the adamantyl groups, which shields the reactive peroxide bond from external reagents and inhibits premature decomposition.[3]

Triggering the Light: The Advent of Schaap's Dioxetanes

A paradigm shift in the application of 1,2-dioxetanes came with the development of "triggerable" dioxetanes by A. Paul Schaap and his research group in the late 1980s.[1] These molecules were ingeniously designed to be stable until a specific chemical or enzymatic trigger initiated their decomposition and subsequent light emission.[1] This was achieved by incorporating a protected electron-donating group, typically a phenolate, on the dioxetane ring.

The principle behind these triggerable dioxetanes lies in the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. In its protected form, the dioxetane is stable. However, upon removal of the protecting group by a specific trigger (e.g., an enzyme cleaving a phosphate group), the now-exposed electron-rich phenoxide initiates an intramolecular electron transfer to the peroxide bond. This transfer dramatically weakens the O-O bond, leading to rapid decomposition and the generation of light.[6] This innovation paved the way for the development of highly sensitive chemiluminescent assays for a wide range of biological molecules and enzymes.[1]

Quantitative Data on Historically Significant Stable 1,2-Dioxetanes

The following table summarizes key quantitative data for some of the historically important stable 1,2-dioxetane derivatives.

| 1,2-Dioxetane Derivative | Year of Discovery | Activation Energy (Ea) (kcal/mol) | Half-life (t½) | Chemiluminescence Quantum Yield (ΦCL) | Reference(s) |

| 3,3,4-Trimethyl-1,2-dioxetane | 1968 | ~23-25 | Rapid decomposition at room temperature | Low | [7][8] |

| 3,3,4,4-Tetramethyl-1,2-dioxetane | ~1969 | ~25 | Unstable at room temperature | Low | [7] |

| Adamantylideneadamantane-1,2-dioxetane | 1972 | ~34-37 | ~10^4 years at room temperature | - | [7][9][10] |

| Schaap's Phosphate-Substituted Dioxetane | ~1987 | - | Stable until triggered | High (in specific environments) | [1][11] |

Experimental Protocols for Key Historical Syntheses

Synthesis of 3,3,4-Trimethyl-1,2-dioxetane (Adapted from Kopecky and Mumford)

The first stable 1,2-dioxetane was synthesized via the cyclization of a β-bromohydroperoxide.

Step 1: Preparation of the β-bromohydroperoxide

-

2,3-Dimethyl-2-butene is reacted with N-bromosuccinimide in the presence of aqueous hydrogen peroxide to yield the corresponding β-bromohydroperoxide.

Step 2: Cyclization to form the 1,2-dioxetane

-

The purified β-bromohydroperoxide is dissolved in a suitable solvent (e.g., benzene).

-

A base, such as sodium hydroxide, is added to the solution at low temperature to initiate the intramolecular cyclization, forming the 3,3,4-trimethyl-1,2-dioxetane.

-

The product is a yellow solution that can be characterized by its thermal decomposition and chemiluminescence.

Synthesis of Adamantylideneadamantane-1,2-dioxetane (Photooxygenation Method)

This highly stable dioxetane is synthesized through the [2+2] cycloaddition of singlet oxygen with adamantylideneadamantane.[12]

Step 1: Synthesis of Adamantylideneadamantane

-

Adamantanone is treated with a reducing agent, such as hydrazine, in a Wolff-Kishner reduction to form adamantane.

-

Adamantane is then brominated to give 2-bromoadamantane.

-

Treatment of 2-bromoadamantane with a strong base, such as sodium amide, results in the formation of adamantene, which rapidly dimerizes to yield adamantylideneadamantane.

Step 2: Photooxygenation to form the 1,2-dioxetane [12]

-

Adamantylideneadamantane is dissolved in a suitable solvent (e.g., dichloromethane) containing a photosensitizer (e.g., methylene blue or Rose Bengal).

-

The solution is irradiated with a light source (e.g., a sodium lamp) while oxygen is bubbled through the mixture.

-

The singlet oxygen generated by the photosensitizer reacts with the adamantylideneadamantane to form the adamantylideneadamantane-1,2-dioxetane.

-

The product can be purified by crystallization to yield colorless crystals.[12]

General Synthesis of a Triggerable Schaap's Dioxetane (Enol Ether Pathway)

The synthesis of triggerable dioxetanes typically involves the preparation of a substituted enol ether precursor followed by photooxygenation.[13][14]

Step 1: Synthesis of the Enol Ether Precursor [13][14]

-

A substituted aryl ketone (containing a protected hydroxyl group) is reacted with an adamantyl Grignard reagent to form a tertiary alcohol.

-

The alcohol is then dehydrated to yield the corresponding alkene.

-

Alternatively, an enol ether can be formed by reacting an appropriate ketone with an alcohol under acidic conditions or via a McMurry coupling reaction.

Step 2: Photooxygenation to form the 1,2-dioxetane [13]

-

The enol ether precursor is dissolved in a suitable solvent with a photosensitizer.

-

The solution is irradiated with light in the presence of oxygen, leading to the formation of the stable, triggerable 1,2-dioxetane.

-

The protecting group on the aryl moiety can be chosen to be cleavable by a specific enzyme or chemical agent.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key reaction pathways and a general experimental workflow for the synthesis of stable 1,2-dioxetanes.

Caption: Key historical synthetic routes to stable 1,2-dioxetane derivatives.

References

- 1. Schaap’s dioxetanes - American Chemical Society [acs.org]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. EP0510721A2 - Method and compositions providing enhanced chemiluminescence from 1,2-dioxetanes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0794987B1 - Chemiluminescent dialkyl-substituted 1,2-dioxetane compounds, methods of synthesis and use - Google Patents [patents.google.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. docsity.com [docsity.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. datapdf.com [datapdf.com]

- 13. Modular Access to Diverse Chemiluminescent Dioxetane‐Luminophores through Convergent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US6417380B1 - Synthesis of 1,2-dioxetanes and intermediates therefor - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 3,3-diethyl-1,2-dioxetane in Chemiluminescent Immunoassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiluminescent immunoassays (CLIAs) offer a highly sensitive and robust method for the detection and quantification of a wide range of analytes, from proteins and hormones to nucleic acids and therapeutic drugs. The exceptional sensitivity of CLIA is largely attributed to the use of highly efficient chemiluminescent substrates. Among these, 1,2-dioxetanes are a prominent class of compounds that, upon enzymatic activation, decompose to produce a sustained and intense light emission.

This document provides detailed application notes and protocols for the use of 3,3-diethyl-1,2-dioxetane and its derivatives in chemiluminescent immunoassays. While specific performance data for this compound is not extensively available in published literature, the protocols and principles outlined herein are based on the well-characterized and structurally similar adamantyl-substituted 1,2-dioxetanes, such as AMPPD (3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane) and CDP-Star®. These compounds serve as excellent models for the application of dioxetane-based substrates in modern immunoassays.

The primary advantages of using 1,2-dioxetane substrates in CLIAs include:

-

High Sensitivity: The enzymatic turnover allows for significant signal amplification, enabling the detection of analytes at picogram to femtogram levels.[1]

-

Low Background: The chemiluminescent reaction is initiated by a specific enzymatic trigger, resulting in a very low background signal compared to fluorescence-based assays, which can be affected by autofluorescence and light scattering.

-